

Physical and chemical properties of Imidazo[1,2-a]pyrazine-2-carbaldehyde

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Compound of Interest

Compound Name: Imidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B1531074

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An In-Depth Technical Guide to **Imidazo[1,2-a]pyrazine-2-carbaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Imidazo[1,2-a]pyrazine-2-carbaldehyde**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical properties, spectral characteristics, reactivity, and its role as a versatile building block in the synthesis of pharmacologically active molecules.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a fused bicyclic 5,6 heterocycle recognized as a "privileged scaffold" in medicinal chemistry.^[1] These structures are nitrogen-bridged heterocyclic compounds that serve as structural analogs of purines, bestowing upon them a wide array of biological activities. Derivatives of this scaffold have demonstrated potential as antibacterial, anti-inflammatory, antiviral, and kinase-inhibiting agents.^{[2][3][4]}

Imidazo[1,2-a]pyrazine-2-carbaldehyde (CAS No. 1017782-15-8) is a key derivative, featuring a reactive aldehyde group at the 2-position. This functional group serves as a versatile chemical handle for further molecular elaboration, making it an invaluable starting material for constructing libraries of novel compounds for drug discovery programs.

Caption: Chemical Structure of **Imidazo[1,2-a]pyrazine-2-carbaldehyde**.

Physicochemical and Computed Properties

The fundamental physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility and stability to reactivity and formulation. The properties for **Imidazo[1,2-a]pyrazine-2-carbaldehyde** are summarized below.

Property	Value	Source
CAS Number	1017782-15-8	[5][6]
Molecular Formula	C ₇ H ₅ N ₃ O	[6][7]
Molecular Weight	147.14 g/mol	[6]
Physical Form	Yellow Solid	[6]
Purity	≥95%	[6]
Predicted Density	1.39 ± 0.1 g/cm ³	
Predicted pKa	0.85 ± 0.30	
InChI Key	YJBCAVPRXDSHGZ-UHFFFAOYSA-N	[6]
Storage Conditions	0-5°C, under inert gas	[6]

Expert Insight: The predicted low pKa value suggests that the imidazopyrazine ring system is weakly basic. The nitrogen atoms' lone pairs are delocalized within the aromatic system, reducing their availability for protonation. This has implications for its behavior in physiological pH and for designing salt-formation strategies in drug development. The recommended storage under inert gas and refrigeration indicates potential sensitivity to oxidation or degradation under ambient conditions.

Spectral Characterization: A Validating System

Accurate structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of **Imidazo[1,2-a]pyrazine-2-carbaldehyde**.

2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related imidazo[1,2-a]pyrazine structures, the following spectral features are anticipated.[\[2\]](#)

- ^1H NMR: The proton spectrum will be characterized by distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The aldehyde proton (-CHO) is expected to be the most deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the pyrazine and imidazole rings will appear as singlets or doublets, with their specific chemical shifts influenced by the electronic environment of the fused ring system.
- ^{13}C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the highly deshielded region (δ 180-195 ppm). The remaining aromatic carbons of the heterocyclic core will resonate between δ 110-155 ppm.[\[2\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

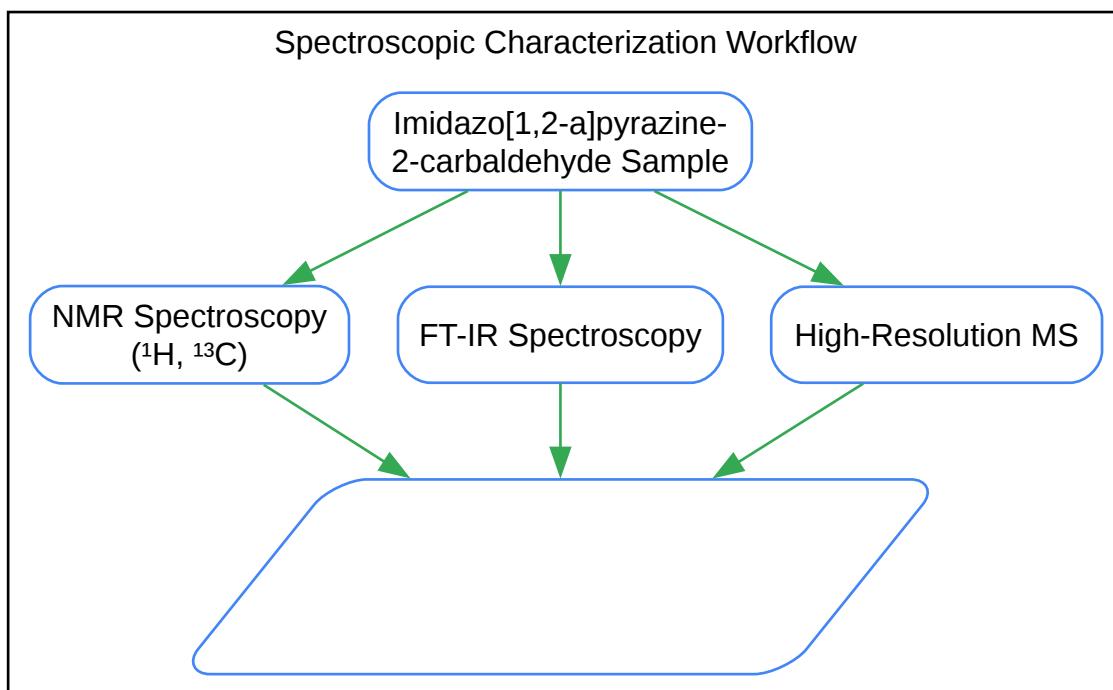
IR spectroscopy is essential for confirming the presence of key functional groups.

- A strong, sharp absorption band is expected in the region of $1680\text{-}1710\text{ cm}^{-1}$, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.
- C=N stretching vibrations from the fused imidazole and pyrazine rings are expected to appear in the $1500\text{-}1650\text{ cm}^{-1}$ region.
- C-H stretching vibrations for the aromatic protons will be observed above 3000 cm^{-1} .

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the elemental composition.

- For the molecular formula $\text{C}_7\text{H}_5\text{N}_3\text{O}$, the expected exact mass for the protonated molecule $[\text{M}+\text{H}]^+$ is approximately 148.0505.[\[7\]](#) Observation of this ion with high mass accuracy (typically $<5\text{ ppm}$ error) provides definitive confirmation of the compound's identity.



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Caption: Workflow for structural validation of the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of **Imidazo[1,2-a]pyrazine-2-carbaldehyde** is dominated by the interplay between the electron-deficient heterocyclic core and the versatile aldehyde functional group.

Reactivity of the Heterocyclic Core

The imidazo[1,2-a]pyrazine ring system is generally electron-deficient. Studies on the parent scaffold show it undergoes electrophilic substitution, such as bromination, preferentially at the C-3 position, which has the highest electron density within the imidazole moiety.[9]

Reactivity of the Aldehyde Group

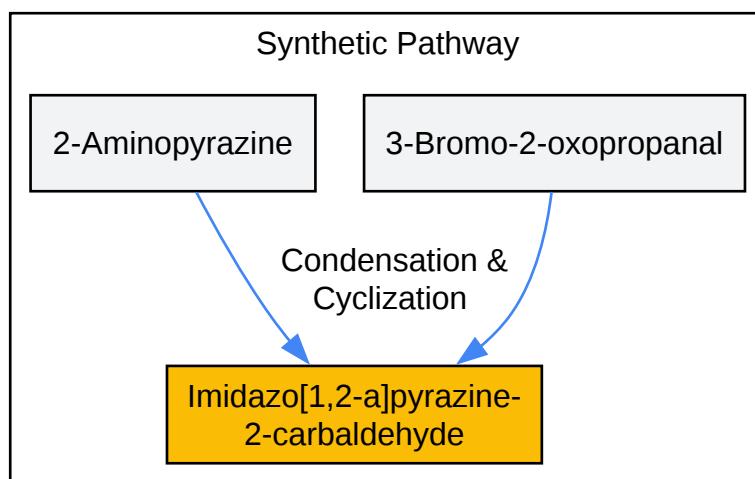
The aldehyde at the C-2 position is the primary site for synthetic diversification. It can undergo a wide range of classical aldehyde reactions, including:

- Oxidation: Conversion to the corresponding carboxylic acid, Imidazo[1,2-a]pyrazine-2-carboxylic acid.
- Reduction: Formation of the primary alcohol, (Imidazo[1,2-a]pyrazin-2-yl)methanol.
- Reductive Amination: A powerful method to introduce diverse amine functionalities, leading to the synthesis of large libraries of secondary and tertiary amines for structure-activity relationship (SAR) studies.
- Wittig Reaction and related olefination: To form carbon-carbon double bonds, extending the molecular framework.
- Condensation Reactions: With active methylene compounds or other nucleophiles to form more complex heterocyclic systems.

This synthetic versatility is a cornerstone of its value in drug discovery, allowing for systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.[\[10\]](#)

Synthesis Protocol

The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine with an α -halocarbonyl compound.[\[2\]](#)[\[11\]](#) The following represents a generalized, authoritative protocol for the synthesis of the title compound.



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